N-(2-bromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2-bromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a thieno[2,3-d]pyrimidinone derivative characterized by:
- 3,5,6-Trimethyl substituents on the pyrimidinone ring, increasing lipophilicity.
- A 2-bromo-4-methylphenyl acetamide group, introducing steric bulk and halogen-mediated electronic effects.
Properties
Molecular Formula |
C18H18BrN3O2S2 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18BrN3O2S2/c1-9-5-6-13(12(19)7-9)20-14(23)8-25-18-21-16-15(17(24)22(18)4)10(2)11(3)26-16/h5-7H,8H2,1-4H3,(H,20,23) |
InChI Key |
FQYDBALVICODRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C)Br |
Origin of Product |
United States |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a bromo and methyl group on the phenyl ring. Its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have shown that derivatives of thienopyrimidine compounds exhibit significant antibacterial and antifungal activities. For instance, related compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 0.1 mg/mL, indicating potent activity.
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.045 | 0.090 |
| Bacillus cereus | 0.008 | 0.020 |
| Candida albicans | 0.050 | 0.100 |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties compared to known antibiotics like ampicillin and streptomycin .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It has been suggested that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Protein Interactions : The presence of sulfur and nitrogen heteroatoms allows for potential interactions with protein targets via hydrogen bonding or hydrophobic interactions.
- Redox Activity : The bromo and methyl groups may participate in redox reactions that disrupt cellular processes in microorganisms.
Case Studies
A recent study highlighted the efficacy of thienopyrimidine derivatives in treating infections caused by resistant strains of bacteria. In vitro testing showed that compounds with similar structures to this compound exhibited MIC values significantly lower than traditional antibiotics .
Another investigation focused on the antifungal properties of related compounds against Candida species, demonstrating that these derivatives could inhibit fungal growth effectively at low concentrations .
Comparison with Similar Compounds
Structural Analog 1: N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Key Differences :
- Phenyl Substituent : The analog lacks the 4-methyl group on the bromophenyl ring, reducing steric hindrance.
- Molecular Weight : Higher mass (C₁₉H₂₁BrN₄O₂S₂) compared to the target compound due to ethyl substitution.
Hypothesized Impact :
- Reduced steric bulk may enhance solubility but decrease target selectivity.
- Ethyl substitution could modulate metabolic stability.
Structural Analog 2: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
Key Differences :
- Core Structure: A simpler dihydropyrimidinone lacking the fused thiophene ring.
- Substituent Position : Bromine at the phenyl 4-position (vs. 2-bromo-4-methyl in the target).
- Physical Data : Melting point >259°C (decomposition), with elemental analysis (C, 43.95%; N, 11.90%) matching theoretical values .
Hypothesized Impact :
- The absence of a fused thiophene reduces rigidity, possibly diminishing binding affinity to planar receptors.
- The 4-bromo substituent may alter electronic effects compared to the target’s ortho-substituted bromine.
Structural Analog 3: N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Key Differences :
- Hexahydro Ring System: A saturated benzothienopyrimidine core, increasing conformational flexibility.
- Substituents : Ethoxyphenyl and 3,5-dimethylphenyl groups introduce polar and bulky moieties.
Hypothesized Impact :
- Saturation may reduce π-π stacking but improve solubility.
- Ethoxy groups could enhance metabolic oxidation susceptibility.
Comparative Data Table
*Estimated based on structural features.
Research Implications
- Electronic Effects : The target’s ortho-bromo and para-methyl groups may enhance halogen bonding and hydrophobic interactions compared to analogs with para-bromo substituents .
- Core Rigidity: The thienopyrimidinone’s fused system likely improves target engagement compared to non-fused analogs .
- Synthetic Feasibility : High yields (e.g., 79% for Analog 2 ) suggest scalable routes for derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
